3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the fluorophenyl or hexyloxyphenyl groups, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and hexyloxyphenyl groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core structure but differ in the substituents attached to the pyrrolidine ring.
Fluorophenyl-piperazine derivatives: Compounds with similar fluorophenyl and piperazine groups but different core structures.
Hexyloxyphenyl derivatives: Compounds featuring the hexyloxyphenyl group attached to different scaffolds.
Uniqueness
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both fluorophenyl and hexyloxyphenyl groups attached to a piperazine ring within a pyrrolidine-2,5-dione core makes it distinct from other related compounds.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3/c1-2-3-4-7-18-33-21-12-10-20(11-13-21)30-25(31)19-24(26(30)32)29-16-14-28(15-17-29)23-9-6-5-8-22(23)27/h5-6,8-13,24H,2-4,7,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZICEFEKRUAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.